molecular formula C6H5BrN2S B2353899 5-Bromo-3-methylimidazo[2,1-B][1,3]thiazole CAS No. 1288992-53-9

5-Bromo-3-methylimidazo[2,1-B][1,3]thiazole

Cat. No.: B2353899
CAS No.: 1288992-53-9
M. Wt: 217.08
InChI Key: WPPHRSDKERLOBA-UHFFFAOYSA-N
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Description

5-Bromo-3-methylimidazo[2,1-B][1,3]thiazole is a heterocyclic compound that contains both imidazole and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-methylimidazo[2,1-B][1,3]thiazole typically involves the reaction of 2-aminothiazole with bromoacetone under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired imidazo[2,1-B][1,3]thiazole ring system .

Industrial Production Methods

Industrial production methods for this compound often utilize continuous flow reactors to enhance efficiency and yield. For example, a three-reactor multistage system can be employed, where the initial reaction of aminothiazole with bromoacetone is followed by cyclization and purification steps .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-methylimidazo[2,1-B][1,3]thiazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic systems.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, and alcohols.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions include substituted imidazo[2,1-B][1,3]thiazoles, oxidized derivatives, and reduced analogs .

Scientific Research Applications

5-Bromo-3-methylimidazo[2,1-B][1,3]thiazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Bromo-3-methylimidazo[2,1-B][1,3]thiazole include:

  • 5-Bromo-1,3-thiazole
  • Imidazo[2,1-B][1,3]thiazole derivatives

Uniqueness

What sets this compound apart from its analogs is its specific substitution pattern, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in medicinal chemistry and material science .

Properties

IUPAC Name

5-bromo-3-methylimidazo[2,1-b][1,3]thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2S/c1-4-3-10-6-8-2-5(7)9(4)6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPPHRSDKERLOBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC=C(N12)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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